1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile
Overview
Description
Preparation Methods
The synthesis of 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile involves several steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyclopropane derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Chemical Reactions Analysis
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are as follows:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction yields amines.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as 3,4-dihydroxybenzonitrile and 1-(3,4-dihydroxyphenyl)cyclopropane . These compounds share similar structural features but differ in their chemical reactivity and biological activities. The presence of the cyclopropane ring in this compound imparts unique properties, such as increased stability and distinct reactivity patterns .
Biological Activity
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in scientific research, particularly in the fields of medicine and pharmacology.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to a phenolic structure with two hydroxyl groups at the 3 and 4 positions. This configuration is crucial for its biological activity, as the hydroxyl groups can participate in various biochemical interactions.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity . Antioxidants are critical in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Potential
Emerging evidence suggests that this compound may have neuroprotective effects . It has been shown to reduce neuronal cell death in models of neurodegeneration, possibly through mechanisms involving the modulation of neuroinflammatory pathways and oxidative stress responses .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with various biomolecules, influencing their activity.
- Metabolic Transformation : The nitrile group may undergo metabolic changes leading to the formation of active metabolites that exert biological effects.
- Pathway Modulation : It is believed to modulate signaling pathways associated with inflammation and apoptosis .
Research Findings and Case Studies
Applications in Medicine
Given its diverse biological activities, this compound is being investigated for potential therapeutic applications:
- Cancer Therapy : Its ability to modulate inflammatory pathways may enhance its efficacy as an adjunct treatment in cancer therapy.
- Neurodegenerative Diseases : Ongoing research aims to evaluate its potential in treating conditions such as Alzheimer's disease and Parkinson's disease by targeting oxidative stress and inflammation .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-6-10(3-4-10)7-1-2-8(12)9(13)5-7/h1-2,5,12-13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSLBBGDPLEUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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